1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a fluorophenyl group attached to a penta-1,4-dien-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a suitable dienone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and fluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the dimethylamino or fluorophenyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(Dimethylamino)-5-(4-chlorophenyl)penta-1,4-dien-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
1-(Dimethylamino)-5-(4-bromophenyl)penta-1,4-dien-3-one: Features a bromine atom, which can influence its reactivity and interactions.
Uniqueness
1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14FNO |
---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C13H14FNO/c1-15(2)10-9-13(16)8-5-11-3-6-12(14)7-4-11/h3-10H,1-2H3 |
InChI-Schlüssel |
PLHISVOJZASQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)C=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.